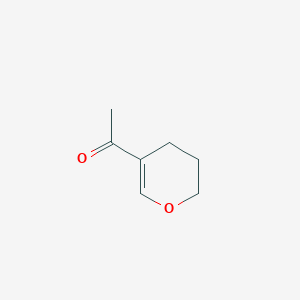

![molecular formula C6H4IN3 B1382113 3-ヨードピラゾロ[1,5-a]ピリミジン CAS No. 1701484-67-4](/img/structure/B1382113.png)

3-ヨードピラゾロ[1,5-a]ピリミジン

概要

説明

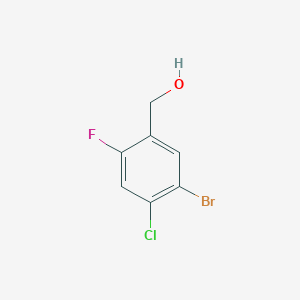

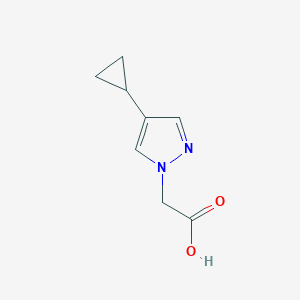

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular weight of 245.02 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope and pot-economy .Molecular Structure Analysis

The molecular structure of 3-Iodopyrazolo[1,5-a]pyrimidine is represented by the InChI code1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H . This indicates that the compound contains 6 carbon atoms, 4 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms . Chemical Reactions Analysis

The chemical reactions involving 3-Iodopyrazolo[1,5-a]pyrimidine are characterized by a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution .Physical And Chemical Properties Analysis

3-Iodopyrazolo[1,5-a]pyrimidine is a solid substance at room temperature . It has a molecular weight of 245.02 . Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用

医薬品としての用途

ピラゾロ[1,5-a]ピリミジンは、医薬品分野で有望な化合物であることが示されています。ヒトがん細胞株および初代CLL細胞に対する抗がん活性について研究されています。 いくつかの誘導体は、細胞周期調節に重要なCDK酵素を阻害することにより、アポトーシスによる細胞死を誘導することが判明しています .

染料工業および蛍光団

これらの化合物は、染料工業や蛍光団としても使用されています。 それらの光物理的特性により、染料や蛍光マーカーとしての使用に適しており、さまざまな産業プロセスに適用できます .

有機発光ダイオード(OLED)

ピラゾロ[1,5-a]ピリミジンは、OLEDの開発に用途があります。 それらの構造的特性は、ディスプレイや照明技術に使用されるOLEDのパフォーマンスに貢献します .

半導体材料

有望な生物学的および光物理的特性により、これらの化合物は、半導体材料として使用する目的で、さまざまな合成方法の開発を促してきました .

光学用途

ピラゾロ[1,5-a]ピリミジンのファミリーは、光学用途のための戦略的な化合物として特定されています。 それらは、よりシンプルで環境にやさしい合成方法と調整可能な光物理的特性を提供し、さまざまな光学用途に適しています .

合成方法

多様に置換されたピラゾロ[1,5-a]ピリミジンの合成のための、位置選択的、時間効率的、かつワンポットの経路が存在します。 この方法は、マイクロ波支援であり、良好な収率から優れた収率を提供するため、大規模生産に適しています .

作用機序

Target of Action

The primary target of 3-Iodopyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

3-Iodopyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

Its molecular weight (24502 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

Result of Action

The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine can lead to cell cycle arrest and potentially cell death . This makes it a promising candidate for the development of new cancer treatments . .

Action Environment

The action, efficacy, and stability of 3-Iodopyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

3-iodopyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJONRBBYGPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?

A: 3-Iodopyrazolo[1,5-a]pyrimidine is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.

Q2: How is 3-Iodopyrazolo[1,5-a]pyrimidine synthesized?

A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.

Q3: Can you provide an example of how 3-Iodopyrazolo[1,5-a]pyrimidine is used to create more complex molecules?

A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] 3-Iodopyrazolo[1,5-a]pyrimidine reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of 3-Iodopyrazolo[1,5-a]pyrimidine in building complex molecules with potential biological activity.

- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.

- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

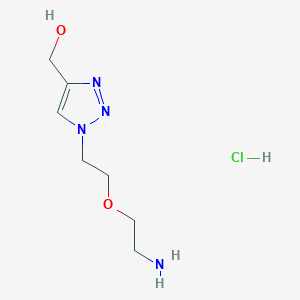

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

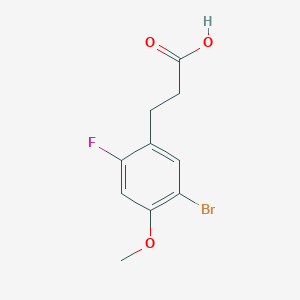

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

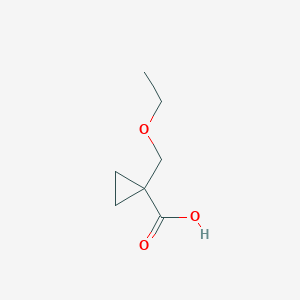

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)